molecular formula C13H17NO4 B14216438 N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine CAS No. 823792-31-0

N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine

Cat. No.: B14216438
CAS No.: 823792-31-0
M. Wt: 251.28 g/mol
InChI Key: JGFVZJVFYMVBGS-UHFFFAOYSA-N
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Description

N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a hydroxylamine group attached to a phenyl ring substituted with methoxy and prop-2-en-1-yloxy groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxy-4-hydroxybenzaldehyde and prop-2-en-1-ol.

    Formation of Intermediate: The hydroxyl group of 3,5-dimethoxy-4-hydroxybenzaldehyde is reacted with prop-2-en-1-ol under acidic conditions to form 3,5-dimethoxy-4-[(prop-2-en-1-yl)oxy]benzaldehyde.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the hydroxylamine group to an amine.

    Substitution: The methoxy and prop-2-en-1-yloxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oximes, nitroso compounds.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Additionally, its structural features allow it to participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)amine
  • N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydrazine
  • N-(1-{3,5-Dimethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethylidene)hydroxylamine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxylamine group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

823792-31-0

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

N-[1-(3,5-dimethoxy-4-prop-2-enoxyphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C13H17NO4/c1-5-6-18-13-11(16-3)7-10(9(2)14-15)8-12(13)17-4/h5,7-8,15H,1,6H2,2-4H3

InChI Key

JGFVZJVFYMVBGS-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC(=C(C(=C1)OC)OCC=C)OC

Origin of Product

United States

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